molecular formula C20H16O B1266117 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one CAS No. 2001-23-2

1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one

Cat. No.: B1266117
CAS No.: 2001-23-2
M. Wt: 272.3 g/mol
InChI Key: FNOSNNPSTLUBPC-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is an organic compound that features a biphenyl group attached to a phenylethanone moiety

Biochemical Analysis

Biochemical Properties

1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .

Cellular Effects

1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has been observed to induce oxidative stress in certain cell types, which can impact cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation states of target proteins. Additionally, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can bind to DNA, affecting gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells .

Subcellular Localization

The subcellular localization of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can influence its activity and function. This compound has been observed to localize in the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes involved in metabolic processes. Targeting signals and post-translational modifications may direct 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one to specific cellular compartments, affecting its biochemical interactions and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as Suzuki-Miyaura cross-coupling reactions may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: 1-[1,1’-Biphenyl]-4-yl-2-phenylethanol.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

    Biphenyl: A simpler structure with two benzene rings connected by a single bond.

    1,1’-Biphenyl-4-carboxylic acid: A derivative with a carboxyl group attached to the biphenyl ring.

    4-Phenylacetophenone: A compound with a similar phenylethanone moiety but lacking the biphenyl group.

Uniqueness: 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one is unique due to the presence of both biphenyl and phenylethanone groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-phenyl-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSNNPSTLUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173823
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-23-2
Record name 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.263
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Synthesis routes and methods

Procedure details

To a solution of 4-bromobiphenyl (683 mg, 2.9 mmol) in anhydrous THF (5 mL) was added n-BuLi (1.2 mL, 2.9 mmol) dropwise at −78° C. After being stirred at the temperature for 0.5 h, a solution of N-methoxy-N-methyl-2-phenyl-acetamide (prepared following step 1 of Intermediate 4) (500 mg, 2.8 mmol) in anhydrous THF (5 mL) was added via a syringe, and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with saturated NH4Cl aqueous solution, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=20:1) to give 1-(biphenyl-4-yl)-2-phenylethanone (180 mg, yield 24%).
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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